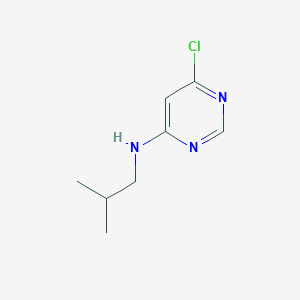

6-chloro-N-isobutylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-isobutylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

6-chloro-N-isobutylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

6-chloro-N-isobutylpyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain biological processes, leading to its observed effects .

Comparación Con Compuestos Similares

6-chloro-N-isobutylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

6-chloropyrimidine: A precursor in the synthesis of this compound.

N-isobutylpyrimidin-4-amine: Similar structure but without the chlorine atom.

Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which may exhibit different chemical and biological properties.

This compound’s unique combination of a chlorine atom and an isobutyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Actividad Biológica

Overview of 6-Chloro-N-isobutylpyrimidin-4-amine

This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class are often evaluated for their roles in various therapeutic areas, including oncology, inflammation, and metabolic disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_9H_11ClN_2

- Molecular Weight : 184.65 g/mol

The presence of a chlorine atom and an isobutyl group contributes to its unique pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets. It is hypothesized to exhibit activity by modulating enzyme pathways or receptor interactions pertinent to disease mechanisms.

Anticancer Properties

Research indicates that pyrimidine derivatives may possess anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, may also exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

- In Vitro Studies : Several studies have demonstrated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit cell proliferation and induce apoptosis in breast cancer cells.

- In Vivo Studies : Animal models have been used to assess the efficacy of pyrimidine derivatives in reducing tumor size and improving survival rates. These studies often involve administration via oral or intravenous routes, with subsequent monitoring of tumor markers and histopathological examination.

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window. Studies typically evaluate absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOXDEVGXRUQJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618244 |

Source

|

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-08-9 |

Source

|

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.